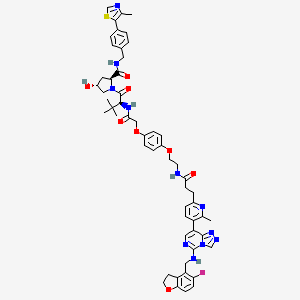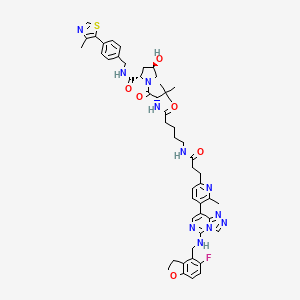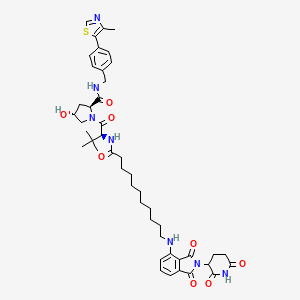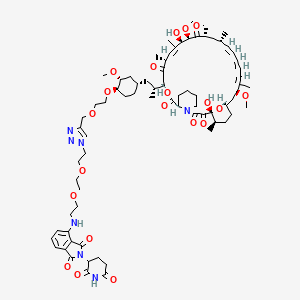
Apcin-A
概要
説明
Apcin-Aは、Apcinの誘導体であり、アナフェーズ促進複合体(APC)の阻害剤として機能します。 細胞周期タンパク質20ホモログ(Cdc20)と強く相互作用し、Cdc20基質のユビキチン化を阻害します 。
科学的研究の応用
Apcin-A has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other compounds.
Biology: Studied for its role in cell cycle regulation and its interaction with Cdc20.
Medicine: Potential applications in cancer therapy due to its ability to inhibit cell division and enhance the efficacy of other chemotherapeutic agents
Industry: Used in the development of new drugs and therapeutic agents.
準備方法
合成経路と反応条件
Apcin-Aは、ウレイド系誘導体の形成を含む一連の化学反応によって合成できます。 合成経路は通常、制御された条件下でプリンまたはピリミジン塩基とウレイド基の反応を含みます 。 反応条件には、多くの場合、ジメチルスルホキシド(DMSO)などの溶媒と、反応を促進する触媒の使用が含まれます 。
工業的製造方法
This compoundの工業的製造には、ラボスケールでの合成方法のスケールアップが含まれます。これには、収率と純度を高めるための反応条件の最適化が含まれます。 この化合物は通常、固体形で製造され、安定性を維持するために低温で保管されます 。
化学反応の分析
反応の種類
Apcin-Aは、以下を含むさまざまな化学反応を受けます。
酸化: this compoundは特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応は、this compoundを還元形に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
形成される主要な生成物
科学研究への応用
This compoundは、科学研究で幅広い用途があります。
化学: 他の化合物の合成における試薬として使用されます。
生物学: 細胞周期調節における役割とそのCdc20との相互作用について研究されています。
作用機序
Apcin-Aは、アナフェーズ促進複合体(APC)の共活性化因子であるCdc20に結合することで効果を発揮します。この結合は、Cdc20基質のユビキチン化を阻害し、それによって細胞周期の進行を阻止します。 APC / C依存性ユビキチン化の阻害は、有糸分裂の延長につながり、がん細胞でアポトーシスを誘導することができます 。
類似の化合物との比較
類似の化合物
Apcin: Apcinは、Cdc20に結合することでアナフェーズ促進複合体を阻害する同様の化合物です。
This compound一塩酸塩: これは、同様の阻害特性を持つthis compoundの誘導体です。
独自性
This compoundは、Cdc20との強い相互作用と、Cdc20基質のユビキチン化を阻害する能力により、独特です。 これは、細胞周期調節とがん治療の研究において貴重なツールとなります 。
類似化合物との比較
Similar Compounds
Apcin: Apcin is a similar compound that also inhibits the anaphase-promoting complex by binding to Cdc20.
Apcin-A monohydrochloride: This is a derivative of Apcin-A with similar inhibitory properties.
Uniqueness
Apcin-A is unique due to its strong interaction with Cdc20 and its ability to inhibit the ubiquitination of Cdc20 substrates. This makes it a valuable tool in the study of cell cycle regulation and cancer therapy .
特性
IUPAC Name |
3-aminopropyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl3N5O2/c11-10(12,13)7(17-8-15-4-2-5-16-8)18-9(19)20-6-1-3-14/h2,4-5,7H,1,3,6,14H2,(H,18,19)(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTSJVDIFMKETH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(C(Cl)(Cl)Cl)NC(=O)OCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B8103518.png)
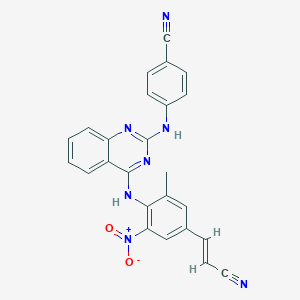


![sodium;[(4aR,6R,7R,7aR)-6-[2-(butanoylamino)-6-oxo-3H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B8103535.png)


